molecular formula C17H13N7O B5853189 1-phenyl-3-(4-pyridinyl)-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-4-carboxamide

1-phenyl-3-(4-pyridinyl)-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-4-carboxamide

Cat. No. B5853189
M. Wt: 331.3 g/mol
InChI Key: UNOLATSTPZKEFN-UHFFFAOYSA-N
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Description

1-phenyl-3-(4-pyridinyl)-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-4-carboxamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a heterocyclic compound that belongs to the class of triazolopyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-phenyl-3-(4-pyridinyl)-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to exert its biological effects through interactions with specific targets, such as enzymes or receptors.
Biochemical and Physiological Effects:
1-phenyl-3-(4-pyridinyl)-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-4-carboxamide has been shown to have a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of certain microorganisms, and modulate the activity of specific enzymes. It has also been shown to have antioxidant properties and to affect the expression of certain genes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-phenyl-3-(4-pyridinyl)-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-4-carboxamide in lab experiments is its potential as a versatile research tool. It has been shown to have a range of biological activities, which makes it useful for investigating various biological processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-phenyl-3-(4-pyridinyl)-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-4-carboxamide. One area of interest is the development of new derivatives with improved biological activity and selectivity. Another direction is the investigation of its potential as a therapeutic agent for various diseases, such as cancer and infectious diseases. Additionally, further studies are needed to understand its mechanism of action and to identify its molecular targets.

Synthesis Methods

The synthesis of 1-phenyl-3-(4-pyridinyl)-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-4-carboxamide can be achieved through a multistep reaction. The first step involves the synthesis of 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 4-amino-1,2,4-triazole to obtain the desired product.

Scientific Research Applications

1-phenyl-3-(4-pyridinyl)-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-4-carboxamide has been shown to have potential applications in scientific research. It has been studied for its anticancer, antimicrobial, and antifungal activities. It has also been investigated for its potential as an inhibitor of certain enzymes and as a ligand for metal complexes.

properties

IUPAC Name

1-phenyl-3-pyridin-4-yl-N-(1,2,4-triazol-4-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7O/c25-17(22-23-11-19-20-12-23)15-10-24(14-4-2-1-3-5-14)21-16(15)13-6-8-18-9-7-13/h1-12H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOLATSTPZKEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=NC=C3)C(=O)NN4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-3-(4-pyridinyl)-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-4-carboxamide

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